REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].C[O:10][C:11]([C:13]#[C:14][C:15](OC)=[O:16])=[O:12]>>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]2[C:3]=1[C:15](=[O:16])[CH:14]=[C:13]([C:11]([OH:12])=[O:10])[NH:5]2
|
Name
|
|
Quantity
|
8.7 mL
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
5.46 mL
|
Type
|
reactant
|
Smiles
|
COC(=O)C#CC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(C=C(NC2=CC=C1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.022 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |